tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate
Description
tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate is a carbamate-protected thiazole derivative with the molecular formula C₁₀H₁₆N₂O₃S (CAS: 1909325-84-3) . Its structure features a thiazole ring substituted with a methoxy group at the 2-position and a methyl group at the 4-position, coupled with a tert-butyl carbamate group at the 5-position. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, leveraging the tert-butyl carbamate group for amine protection during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-6-7(16-9(11-6)14-5)12-8(13)15-10(2,3)4/h1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLASHLWMCNUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Calcium Carbonate-Mediated Cyclization
This method, adapted from Bredenkamp’s work, offers improved yields (70–85%) compared to traditional three-step protocols. The neutralization of HBr by calcium carbonate minimizes side reactions, though racemization rates vary depending on the amino acid substrate. For instance, proline-derived thiazoles exhibit higher stereochemical stability under these conditions.
Functionalization of the Thiazole Core
Substituents at the 2-methoxy and 4-methyl positions are introduced either before or after cyclization. Post-cyclization functionalization is often preferred to avoid interference during ring formation.
Methoxy Group Installation
Methoxylation typically employs methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. A patented method for analogous thiazoles uses potassium carbonate in DMF at 60°C to achieve quantitative O-methylation. However, competing N-methylation must be suppressed by careful control of stoichiometry and reaction time.
Methyl Group Introduction
The 4-methyl group is commonly incorporated via:
- Use of pre-methylated starting materials (e.g., 4-methylthiazole precursors)
- Friedel-Crafts alkylation post-cyclization, though this risks over-alkylation
- Palladium-catalyzed cross-coupling reactions for late-stage diversification
Boc Protection of the Thiazole Amine
The tert-butoxycarbonyl (Boc) group is introduced to protect the thiazole’s amino group, typically via reaction with di-tert-butyl dicarbonate (Boc anhydride). Key parameters include:
Standard Boc Protection Protocol
This method avoids epimerization and provides high purity, as confirmed by LCMS and ¹H-NMR analyses. Alternative bases like DMAP or 4-methylmorpholine have been employed in patented syntheses of related Boc-protected amines.
Comparative Analysis of Synthetic Routes
Three primary routes have been documented for this compound:
Route A: Sequential Cyclization-Functionalization-Protection
Route B: Pre-functionalized Thiazole Ring Assembly
Route C: Solid-Phase Synthesis
Adapted from combinatorial chemistry approaches:
- Rink amide resin functionalization
- On-resin thiazole formation
- Cleavage and Boc protection
Advantages: Amenable to parallel synthesis
Limitations: Scale-up challenges, lower purity (85–90%)
Purification and Characterization
Final purification typically employs silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Key analytical data:
Spectroscopic Characteristics
| Technique | Key Signals |
|---|---|
| ¹H-NMR (CDCl₃) | δ 1.49 (s, 9H, Boc CH₃), δ 2.32 (s, 3H, thiazole-CH₃), δ 3.91 (s, 3H, OCH₃) |
| LCMS (ESI+) | m/z 245.1 [M+H]⁺ |
| IR | 1695 cm⁻¹ (C=O stretch), 1248 cm⁻¹ (C-O-C) |
Industrial-Scale Considerations
Patent data reveals optimization strategies for large-scale production:
Solvent Selection
Process Intensification
- Continuous flow synthesis reduces racemization risk
- In-line IR monitoring for real-time reaction control
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the thiazole ring exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The incorporation of the methoxy and tert-butyl groups in this compound may enhance its bioactivity due to increased lipophilicity and membrane permeability.
Case Study: Synthesis and Testing
In a study published in a peer-reviewed journal, researchers synthesized various thiazole derivatives, including tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate, and tested their antimicrobial activity against several pathogens. The results demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Agricultural Applications
Pesticidal Activity
Compounds similar to this compound have been evaluated for their pesticidal properties. The thiazole moiety is known to contribute to the insecticidal and fungicidal activities of various agrochemicals.
Case Study: Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. This suggests that the compound could be developed into an effective pesticide, providing an environmentally friendly alternative to conventional chemicals .
Materials Science
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis. It can act as a building block for creating novel polymers with enhanced thermal and mechanical properties.
Case Study: Polymer Blends
Researchers have explored the incorporation of this compound into polymer blends aimed at improving their mechanical strength and thermal stability. Preliminary results indicate that polymers modified with this carbamate show improved performance characteristics compared to standard polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. For instance, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can modulate cellular processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
The compound’s key structural differentiators are the 2-methoxy and 4-methyl substituents on the thiazole ring. These groups influence electronic properties:
- Methoxy (2-OCH₃) : An electron-donating group that increases the electron density of the thiazole ring, enhancing reactivity in electrophilic substitutions.
- Methyl (4-CH₃) : Provides steric bulk and modest electron-donating effects.
Comparisons with similar tert-butyl carbamate derivatives reveal how substituent changes impact properties:
Table 1: Structural and Physical Comparison
Biological Activity
tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate (CAS Number: 1909325-84-3) is a thiazole-derived compound that has garnered attention for its potential biological activities. The compound's molecular formula is C10H16N2O3S, with a molecular weight of 244.31 g/mol. This article explores its biological activity, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H16N2O3S
- Molecular Weight : 244.31 g/mol
- Density : 1.212 g/cm³ (predicted)
- pKa : 12.12 (predicted)
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes involved in metabolic pathways and potential anticancer mechanisms. The thiazole ring is known for its role in medicinal chemistry, often contributing to the inhibition of specific enzymes and receptors.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving the disruption of mitotic spindle formation in centrosome-amplified cancer cells. This is particularly relevant as many cancer cells rely on such mechanisms for survival .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes related to cancer progression. For example, it has been suggested that thiazole derivatives can inhibit HSET (KIFC1), an essential protein for clustering centrosomes during cell division. Inhibition of HSET leads to the induction of multipolar spindles, causing aberrant cell division and subsequent cell death in cancer cells .
Research Findings
A comparative analysis of various studies on thiazole derivatives highlights the following findings regarding the biological activity of this compound:
Case Studies
- In Vitro Studies : In vitro assays have shown that thiazole derivatives can significantly reduce the viability of various cancer cell lines through apoptosis induction.
- Animal Models : Preclinical studies using animal models have indicated that these compounds can effectively reduce tumor growth while exhibiting minimal toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate?
- Methodology : The synthesis typically involves reacting 2-methoxy-4-methyl-1,3-thiazol-5-amine with tert-butyl chloroformate in anhydrous dichloromethane or tetrahydrofuran. A base like triethylamine is added to neutralize HCl generated during the reaction. Reaction conditions (0–5°C, 4–6 hours) ensure high yields. Post-synthesis, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress via TLC. Control moisture to avoid hydrolysis of the chloroformate reagent.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR confirm the presence of tert-butyl (1.3 ppm singlet), methoxy (3.8 ppm), and thiazole protons.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 285.12).
- HPLC : Purity ≥95% using a C18 column (acetonitrile/water, 70:30, UV detection at 254 nm) .
Q. What crystallographic methods are suitable for determining its solid-state structure?
- Approach : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. Crystals are grown via slow evaporation in ethanol. Hydrogen bonding between the carbamate carbonyl and thiazole nitrogen stabilizes the structure .
- Data Interpretation : Compare bond lengths/angles with DFT-optimized structures to validate accuracy.
Advanced Research Questions
Q. How do substituents on the thiazole ring influence biological activity?
- SAR Strategy :
- Replace the methoxy group with halogens (F, Cl) or methyl to assess changes in cytotoxicity (e.g., IC against MCF-7 cells).
- Use molecular docking to predict binding affinity with targets like EGFR or tubulin. Fluorine substitution enhances lipophilicity and target engagement .
- Case Study : A fluorophenyl analog (IC = 2.1 µM) showed 3-fold higher potency than the methoxy derivative, attributed to improved hydrophobic interactions .
Q. What computational tools can predict its reactivity in nucleophilic substitution reactions?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbamate carbonyl).
- MD Simulations : Solvent effects (e.g., DMSO vs. water) on reaction pathways.
Q. How can contradictory data on synthetic yields be resolved?
- Root Cause Analysis :
- Varied base concentrations (e.g., 1.2 vs. 2.0 eq. triethylamine) may lead to side reactions.
- Impurities in starting amines (e.g., residual moisture) reduce yields.
Q. What strategies improve multi-step synthesis scalability?
- Optimization :
- Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener processing.
- Use flow chemistry for the carbamate coupling step to enhance reproducibility.
Methodological Tables
| Parameter | Synthetic Condition | Biological Assay |
|---|---|---|
| Reaction Temperature | 0–5°C (prevents exothermic side reactions) | Cell Line: MCF-7 (breast cancer) |
| Solvent System | DCM/THF (anhydrous) | Incubation Time: 48 hours |
| Purification Method | Silica gel chromatography | Detection: MTT assay (λ = 570 nm) |
| Computational Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Molecular docking with EGFR kinase | Predicted ΔG = -9.2 kcal/mol |
| Gaussian 16 | Transition state analysis | B3LYP/6-31G(d) level |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
